molecular formula C14H17ClN4 B12764031 1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride CAS No. 72828-89-8

1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride

Cat. No.: B12764031
CAS No.: 72828-89-8
M. Wt: 276.76 g/mol
InChI Key: AISKTAPTPQEJPF-UHFFFAOYSA-N
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Description

1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride is a chemical compound known for its unique structure and properties. It is a derivative of benzenediamine with an azo group and a methyl group attached, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride typically involves the diazotization of 4-methyl-1,3-benzenediamine followed by coupling with 4-methylaniline. The reaction conditions often include acidic environments to facilitate the diazotization process and maintain the stability of the azo compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and precise control of reaction parameters is crucial to achieve high efficiency and purity.

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are often used.

    Substitution: Various nucleophiles and electrophiles can be used under different conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines resulting from the cleavage of the azo bond.

    Substitution: Compounds with new functional groups replacing the original ones.

Scientific Research Applications

1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in various organic synthesis reactions and as a precursor for other complex molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride involves its interaction with molecular targets through its azo and amine groups. These interactions can lead to various biochemical and physiological effects, depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Benzenediamine, 4-methyl-6-((2-methylphenyl)azo)-, monohydrochloride
  • 4-Methyl-6-((4-methylphenyl)azo)-1,3-benzenediamine

Uniqueness

1,3-Benzenediamine, 4-methyl-6-((4-methylphenyl)azo)-, monohydrochloride is unique due to its specific substitution pattern and the presence of both azo and amine groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

72828-89-8

Molecular Formula

C14H17ClN4

Molecular Weight

276.76 g/mol

IUPAC Name

4-methyl-6-[(4-methylphenyl)diazenyl]benzene-1,3-diamine;hydrochloride

InChI

InChI=1S/C14H16N4.ClH/c1-9-3-5-11(6-4-9)17-18-14-7-10(2)12(15)8-13(14)16;/h3-8H,15-16H2,1-2H3;1H

InChI Key

AISKTAPTPQEJPF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N=NC2=C(C=C(C(=C2)C)N)N.Cl

Origin of Product

United States

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